molecular formula C14H28<br>CH3(CH2)11CH=CH2<br>C14H28 B072687 1-Tetradecene CAS No. 1120-36-1

1-Tetradecene

Cat. No.: B072687
CAS No.: 1120-36-1
M. Wt: 196.37 g/mol
InChI Key: HFDVRLIODXPAHB-UHFFFAOYSA-N
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Description

1-Tetradecene is an organic compound with the chemical formula C₁₄H₂₈ . It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. . It is a colorless liquid with a mild, pleasant odor and is insoluble in water .

Preparation Methods

1-Tetradecene can be synthesized through various methods, including:

    Olefination Reactions: One common method involves the olefination of tetradecanal using reagents such as triphenylphosphine and carbon tetrachloride.

    Industrial Production: Industrially, this compound is often produced through the oligomerization of ethylene.

Chemical Reactions Analysis

1-Tetradecene undergoes several types of chemical reactions:

Scientific Research Applications

1-Tetradecene has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

1-Tetradecene can be compared with other alkenes such as:

    1-Hexadecene (C₁₆H₃₂): Similar in structure but with a longer carbon chain.

    1-Dodecene (C₁₂H₂₄): Similar in structure but with a shorter carbon chain.

    1-Octadecene (C₁₈H₃₆): Similar in structure but with an even longer carbon chain.

The uniqueness of this compound lies in its specific chain length, which makes it suitable for particular applications in polymer production and as an intermediate in the synthesis of other compounds .

Properties

IUPAC Name

tetradec-1-ene
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InChI

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3H,1,4-14H2,2H3
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InChI Key

HFDVRLIODXPAHB-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCC=C
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Molecular Formula

C14H28, Array
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Related CAS

25608-58-6
Record name 1-Tetradecene, homopolymer
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DSSTOX Substance ID

DTXSID4027367
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Molecular Weight

196.37 g/mol
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Physical Description

Watery liquid; colorless; mild pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID.
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Boiling Point

484 °F at 760 mmHg (USCG, 1999), 232-234 °C @ 760 MM HG, 252 °C
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Flash Point

230 °F (USCG, 1999), 110 °C, 230 °F (110 °C) (CLOSED CUP), 107 °C c.c.
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Solubility

SOL IN ETHANOL, ETHER, BENZENE, Solubility in water: none
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Density

0.771 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7745 @ 20 °C/4 °C, Relative density (water = 1): 0.8
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Vapor Density

6.78 (Air=1), Relative vapor density (air = 1): 6.78
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Vapor Pressure

4.55 mmHg at 220 °F (USCG, 1999), 0.01 [mmHg], 1.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2
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Color/Form

COLORLESS LIQUID

CAS No.

1120-36-1, 68855-59-4, 68855-60-7
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Melting Point

8.8 °F (USCG, 1999), -12 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of 1-Tetradecene?

A1: this compound has the molecular formula C14H28 and a molecular weight of 196.37 g/mol.

Q2: Are there any spectroscopic data available for characterizing this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided research, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , ], 1H NMR, 13C NMR [, , ], and FTIR [] have been employed for identification and analysis.

Q3: What are some applications of this compound in material science?

A3: this compound serves as a building block for synthesizing poly-alpha-olefins (PAOs) [], which are crucial components in high-performance lubricant base oils. These oils exhibit desirable properties such as medium viscosity, high viscosity index, low pour point, and moderate relative molecular mass [].

Q4: How does this compound behave in thin film applications?

A4: Studies demonstrate that this compound can be used to create Langmuir-Blodgett thin films of quantum dots []. These films can be further modified with amphiphilic polymers, showcasing potential for biosensing applications [].

Q5: What is the role of this compound in Fischer-Tropsch synthesis?

A5: When added to the supercritical phase Fischer-Tropsch synthesis, this compound enhances the production of hydrocarbons larger than C14 [, ]. It influences the carbon number distribution of the products, leading to a flatter distribution compared to reactions without it [].

Q6: Can this compound be utilized in other catalytic reactions?

A6: Research indicates its use in the Wacker oxidation process []. A palladium chloride/copper(II) chloride catalytic system effectively oxidizes this compound to tetradecan-2-one with high yield and selectivity [].

Q7: How do fungi interact with this compound?

A7: Fungi exhibit diverse metabolic pathways for this compound. Cunninghamella blakesleeana oxidizes it via methyl group oxidation, producing 13-tetradecenoic acid []. Conversely, a Penicillium species employs subterminal methylene group oxidation, yielding alcohols and ketones like tetradecen-4-ol and 13-tetradecen-4-one [].

Q8: Can yeasts metabolize this compound?

A8: Yes, Candida lipolytica and Candida tropicalis can utilize this compound []. The presence of surfactants significantly enhances the metabolic rate and leads to increased citrate production [].

Q9: Is this compound involved in any known resistance mechanisms?

A9: The provided research doesn't delve into specific resistance mechanisms related to this compound.

Q10: What is known about the environmental impact and degradation of this compound?

A10: Specific information regarding the ecotoxicological effects and degradation pathways of this compound isn't elaborated upon in the provided research.

Q11: How is this compound quantified in complex mixtures?

A11: Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed to identify and quantify this compound in various matrices, including food products and biological samples [, , , ].

Q12: Are there specific validation procedures for analytical methods targeting this compound?

A12: While detailed validation procedures aren't explicitly outlined, researchers emphasize the importance of analytical method validation, including parameters like detection limits, linearity, precision, and recovery [].

Q13: What are some other research areas involving this compound?

A13: Research highlights its use in studying diffusion coefficients in supercritical fluids [, ], polymer synthesis [, , , ], and investigation of aerosol formation from atmospheric reactions [, , ].

Q14: Are there any known alternatives or substitutes for this compound in its various applications?

A14: The provided research doesn't offer a comparative analysis of alternatives or substitutes for this compound.

Q15: What is the historical context and significance of this compound in scientific research?

A15: The research showcases the evolution of this compound's role from early studies on its microbial metabolism [, ] to more recent applications in material science [, ] and catalytic processes [, , ]. This highlights its significance in advancing our understanding across multiple disciplines.

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